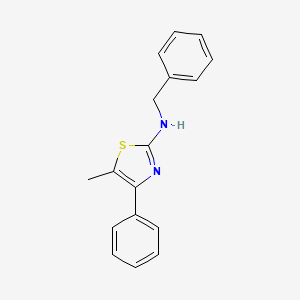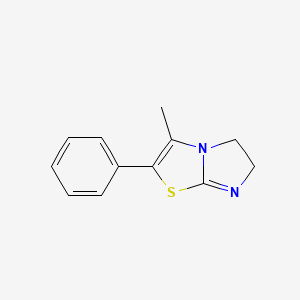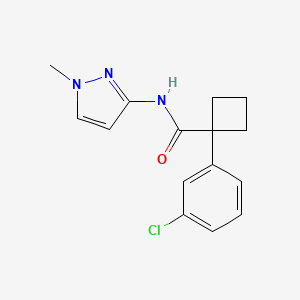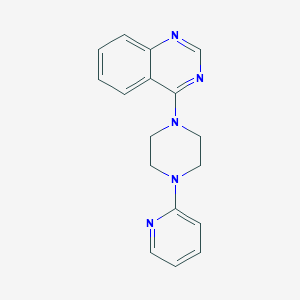
N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine, also known as BMPT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Furthermore, N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the replication of various viruses, including HIV and hepatitis C.
Biochemical and Physiological Effects:
N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of inflammatory cells into tissues. N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Furthermore, N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the replication of various viruses, including HIV and hepatitis C.
实验室实验的优点和局限性
One advantage of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Furthermore, N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to possess low toxicity, which makes it a potential candidate for the development of new drugs. However, one limitation of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine is its low solubility, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the elucidation of the mechanism of action of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine, which can help to optimize its therapeutic potential. Furthermore, the development of new formulations of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine with improved solubility can help to improve its in vivo efficacy. Finally, the evaluation of the in vivo efficacy of N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine in animal models of various diseases can help to determine its potential as a therapeutic agent.
合成方法
N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the condensation of benzaldehyde, acetophenone, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and the final product is purified through recrystallization. The purity and yield of the product can be improved through optimization of reaction conditions.
科学研究应用
N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various cancers such as breast cancer, lung cancer, and prostate cancer. Furthermore, N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine has been shown to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
N-benzyl-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-16(15-10-6-3-7-11-15)19-17(20-13)18-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXFQXKOJJHSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)


![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)
![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)